3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid
Description
3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid is a phenylpropanoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group on the phenyl ring. This compound is significant in medicinal chemistry and organic synthesis, where the Boc group serves as a protective moiety for amines, enabling controlled deprotection during multi-step syntheses. Its structure combines a hydrophobic aromatic system with a carboxylic acid functional group, making it a versatile intermediate for drug development, particularly in peptide-based therapeutics and enzyme inhibitors .
Properties
IUPAC Name |
3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12-6-4-5-11(9-12)7-8-13(17)18/h4-6,9H,7-8,10H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKXCPYRQMMIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624341 | |
| Record name | 3-(3-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171663-00-6 | |
| Record name | 3-(3-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Boc Protection of Aminomethyl Intermediates
The tert-butoxycarbonyl (Boc) group is indispensable for stabilizing primary amines during synthetic sequences. For 3-(3-(((Boc)amino)methyl)phenyl)propanoic acid, the Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU). Key considerations include:
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Solvent selection : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) minimizes hydrolysis side reactions.
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Stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine ensures complete protection.
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Temperature : Reactions proceed efficiently at 0–25°C, with higher temperatures risking premature deprotection.
Regioselective Functionalization of the Phenyl Ring
Introducing the aminomethyl group at the 3-position requires precise control over directing effects. The propanoic acid substituent acts as a meta-director, favoring electrophilic substitution at the 3- and 5-positions. Common approaches include:
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Friedel-Crafts alkylation : Limited by the deactivating nature of the carboxylic acid group.
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Ullmann-type coupling : Copper-catalyzed amination of 3-bromo- or 3-iodophenylpropanoic acid derivatives with ammonia or Boc-protected amines.
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Reductive amination : Conversion of 3-formylphenylpropanoic acid to the amine using sodium cyanoborohydride and ammonium acetate.
Stepwise Synthetic Routes
Route 1: Cyanation-Hydrogenation-Protection
This three-step method leverages nitrile intermediates for selective amine formation:
Step 1: Synthesis of 3-Cyanophenylpropanoic Acid
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Starting material : 3-Bromophenylpropanoic acid.
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Reagents : Copper(I) cyanide (CuCN), palladium catalyst (e.g., Pd(PPh₃)₄).
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Conditions : 120°C in DMF for 24 hours.
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Yield : 60–75% after recrystallization from ethanol.
Step 2: Hydrogenation to Aminomethyl Derivative
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Catalyst : Raney nickel (RaNi) or palladium on carbon (Pd/C).
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Conditions : H₂ gas (50 psi), methanol solvent, 6–12 hours.
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Challenge : Concurrent reduction of the nitrile to -CH₂NH₂ without ester hydrolysis (if present).
Step 3: Boc Protection
Final Product Isolation
Route 2: Michael Addition-Protection-Hydrolysis
Adapted from patent CN114380717A, this route employs a β-amino ester intermediate:
Step 1: Michael Addition of Glycine Methyl Ester to Acrylate
Step 2: Boc Protection
Step 3: Ester Hydrolysis to Propanoic Acid
Step 1: Synthesis of 3-(Bromomethyl)phenylpropanoic Acid
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Method : Radical bromination of 3-methylphenylpropanoic acid using N-bromosuccinimide (NBS) and AIBN.
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Conditions : CCl₄, reflux, 12 hours.
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Yield : 50–60% after column chromatography.
Step 2: Nucleophilic Substitution with Boc-Amine
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Reagents : BocNH₂, potassium carbonate (K₂CO₃).
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Conditions : DMF, 80°C, 8 hours.
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Workup : Dilute HCl wash removes unreacted amine.
Industrial-Scale Production
Continuous Flow Reactor Optimization
Green Chemistry Considerations
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Solvent replacement : Switch from DCM to cyclopentyl methyl ether (CPME), a safer alternative.
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Catalyst recycling : Pd/C recovery via filtration achieves >90% reuse efficiency.
Analytical Validation
Purity Assessment
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HPLC : C18 column, 220 nm detection, acetonitrile/water (70:30) mobile phase.
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Acceptance criteria : ≥98% purity for pharmaceutical applications.
Structural Confirmation
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¹H NMR : δ 1.44 (s, 9H, Boc CH₃), δ 3.12 (t, 2H, CH₂NH), δ 7.28–7.35 (m, 4H, aromatic).
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ESI-MS : [M+H]⁺ calc. 279.33, found 279.31.
Challenges and Mitigation
Competing Side Reactions
Regioselectivity in Electrophilic Substitution
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Directed ortho-metalation : Employing directing groups (e.g., oxazoline) ensures precise functionalization.
Chemical Reactions Analysis
Types of Reactions
3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to serve as a key intermediate in the synthesis of various pharmaceutical agents. The Boc group is particularly useful for protecting amine functionalities during chemical reactions, making it easier to synthesize complex molecules without unwanted side reactions.
Case Study: Peptide Synthesis
In peptide synthesis, the Boc group can be removed under mild acidic conditions, allowing for the selective deprotection of amino acids. This property is crucial for synthesizing peptides with specific sequences and functionalities. For instance, researchers have utilized this compound in the development of novel peptide-based drugs targeting specific biological pathways.
Organic Synthesis
3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid acts as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical entities.
Table 1: Transformations Involving this compound
Research Applications
The compound has been studied for its potential applications in various fields of research, including:
- Bioconjugation : Its functional groups allow for conjugation with biomolecules, which is essential in developing targeted drug delivery systems.
- Material Science : Used as a precursor for synthesizing polymeric materials with specific properties tailored for biomedical applications.
Mechanism of Action
The mechanism of action of 3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound uniquely positions the Boc group on a benzylamine side chain, whereas analogs like those in place the Boc directly on the amino group of the propanoic acid backbone.
- Substituents on the phenyl ring (e.g., methoxy, fluoro, carbamoyl) influence electronic properties and steric bulk, affecting reactivity and binding affinity .
Physicochemical Properties
Table 2: Physicochemical Data
Discussion :
- The Boc group increases hydrophobicity, reducing aqueous solubility compared to analogs with polar substituents (e.g., methoxy or carbamoyl) .
- Branched-chain derivatives (e.g., 2-methylpropanoic acid) exhibit higher solubility due to reduced crystallinity .
Insights :
- The Boc group in the target compound may enhance metabolic stability compared to unprotected amines (e.g., 3-(4-hydroxyphenyl)propanoic acid in ).
Biological Activity
3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid, also known by its CID number 22282728, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.
The compound has the molecular formula and a molecular weight of 277.34 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of the phenyl and propanoic acid moieties suggests potential interactions with biological targets.
The biological activity of this compound has been investigated in various contexts:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing amino acids have shown inhibition of cell proliferation in glioma cell lines, suggesting potential for anti-tumor applications .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been noted. In particular, it may act as an inhibitor for tryptophan hydroxylase (TPH1), which is involved in serotonin synthesis. Inhibitors of TPH1 have therapeutic implications for obesity and mood disorders .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on biological efficacy:
Case Studies
Several case studies have highlighted the compound's potential:
- In Vitro Studies : A study demonstrated that similar compounds exhibited over 60% inhibition of TPH1 at concentrations around 100 µM, indicating a strong potential for therapeutic applications in metabolic disorders .
- In Vivo Efficacy : Research involving animal models showed that derivatives of this compound could effectively reduce body weight in high-fat diet-induced obesity models, supporting its role in metabolic regulation .
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that modifications to enhance solubility and permeability significantly improved bioavailability, making these compounds more viable for clinical applications .
Q & A
Q. What are the common synthetic routes for preparing 3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid, and what reaction conditions are critical?
The synthesis typically involves coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxyl groups for amide bond formation. For example, tert-butoxycarbonyl (Boc)-protected intermediates are coupled with phenylpropanoic acid derivatives under anhydrous conditions . Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. Retrosynthetic analysis tools leveraging databases like Reaxys can identify feasible precursors .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm the Boc-protected amine and propanoic acid moieties .
- X-ray crystallography : Single-crystal studies resolve stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally similar compounds (e.g., inversion dimers via O–H⋯O interactions) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N–H stretching) validate functional groups .
Q. What safety precautions are necessary when handling this compound in the lab?
- Storage : Keep at –20°C in airtight containers to prevent hydrolysis of the Boc group .
- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential dust formation .
- Emergency protocols : In case of exposure, rinse affected areas with water and consult safety data sheets (SDS) for specific first-aid measures .
Advanced Research Questions
Q. How can reaction yields be optimized during Boc protection/deprotection steps?
- Catalyst optimization : Use DMAP (1–5 mol%) to accelerate carbamate formation .
- Acidolysis : Deprotect the Boc group with TFA (trifluoroacetic acid) in dichloromethane at 0°C to minimize side reactions .
- Purity control : Monitor intermediates via HPLC with UV detection (λ = 254 nm) to isolate high-purity products .
Q. How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray)?
- Dynamic effects : NMR may average conformers in solution, while X-ray captures static crystal structures. Compare temperature-dependent NMR with crystallographic data to resolve discrepancies .
- Computational validation : Density functional theory (DFT) calculations can predict NMR chemical shifts and verify experimental assignments .
Q. What computational strategies are suitable for studying this compound’s interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding modes with enzymes (e.g., proteases) based on the tert-butyl group’s steric effects .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of hydrogen bonds between the propanoic acid group and receptor residues .
Q. How can the compound’s stability under physiological conditions be evaluated?
- pH stability assays : Incubate in buffers (pH 2–9) and analyze degradation via LC-MS. The Boc group is labile under acidic conditions (pH < 3) .
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (>150°C) to assess thermal stability .
Q. What experimental designs are recommended for probing its role in enzyme inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
